3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

Description

BenchChem offers high-quality 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethoxy-2-(4-nitrophenyl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-10-7-11(15)13(12-10)8-3-5-9(6-4-8)14(16)17/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXGLGWXBJDMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063302 |

Source

|

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4105-90-2 |

Source

|

| Record name | 5-Ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, molecular structure, spectroscopic characteristics, and chemical reactivity. By elucidating the fundamental chemical nature of this pyrazolinone derivative, this guide aims to facilitate its application in novel research and development endeavors.

Introduction: The Pyrazolinone Scaffold

Pyrazolin-5-ones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The versatility of the pyrazolinone ring system, allowing for substitutions at various positions, has led to its prevalence in pharmaceuticals, agrochemicals, and dyes.

The subject of this guide, 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, incorporates several key features that modulate its chemical behavior. The ethoxy group at the 3-position and the 4-nitrophenyl substituent at the 1-position significantly influence the electronic distribution within the pyrazolinone core, thereby dictating its reactivity and potential applications. The presence of the nitro group, a strong electron-withdrawing group, is particularly noteworthy for its impact on the molecule's electrophilicity and its potential as a precursor for further chemical transformations.

Molecular Structure and Tautomerism

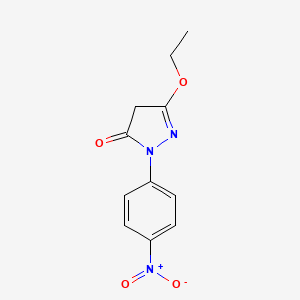

The molecular structure of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is presented below.

Caption: Molecular Structure of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.

A critical aspect of pyrazolin-5-one chemistry is the phenomenon of tautomerism. These compounds can exist in three principal tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the nature of the substituents and the solvent.[1] For 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, the presence of the ethoxy group at the C3 position significantly favors the illustrated keto (CH) form. Theoretical calculations and experimental data on analogous 1-aryl-substituted pyrazolin-5-ones suggest that the CH form is generally the most stable.[1]

Caption: Tautomeric forms of pyrazolin-5-ones.

Synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

The synthesis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is typically achieved through a condensation reaction between a β-ketoester and a substituted hydrazine. A representative and adaptable synthetic protocol is outlined below.

General Synthetic Pathway

The core reaction involves the cyclization of diethyl malonate with 4-nitrophenylhydrazine. The ethoxy group is introduced via the choice of the starting β-ketoester, in this case, a malonic ester derivative.

Caption: General synthetic pathway.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related pyrazolone derivatives.

Materials:

-

Diethyl malonate

-

4-Nitrophenylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (1 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.

Physicochemical Properties

The physicochemical properties of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one are summarized in the table below. These properties are crucial for its handling, formulation, and application.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₄ |

| Molecular Weight | 249.22 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in water. |

| Melting Point | Not experimentally determined in the reviewed literature, but expected to be in the range of other substituted pyrazolones (150-250 °C). |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. The following sections detail the expected spectroscopic data based on the analysis of analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts for the target compound are based on data from structurally similar 1-(nitrophenyl)-pyrazole derivatives.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (ethoxy) | ~ 4.2 - 4.5 | Quartet (q) |

| -CH₃ (ethoxy) | ~ 1.3 - 1.5 | Triplet (t) |

| -CH₂- (pyrazolinone ring) | ~ 3.5 - 3.8 | Singlet (s) |

| Aromatic-H (ortho to -NO₂) | ~ 8.2 - 8.4 | Doublet (d) |

| Aromatic-H (meta to -NO₂) | ~ 7.8 - 8.0 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | ~ 14 - 16 |

| -CH₂- (ethoxy) | ~ 60 - 63 |

| -CH₂- (pyrazolinone ring) | ~ 40 - 45 |

| C=O (pyrazolinone ring) | ~ 170 - 175 |

| C-ethoxy (pyrazolinone ring) | ~ 160 - 165 |

| C-N (pyrazolinone ring) | ~ 90 - 95 |

| Aromatic C-NO₂ | ~ 145 - 148 |

| Aromatic C-N | ~ 142 - 145 |

| Aromatic CH (ortho to -NO₂) | ~ 125 - 128 |

| Aromatic CH (meta to -NO₂) | ~ 118 - 122 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are predicted based on the functional groups in 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-O (nitro group, asymmetric stretch) | ~ 1500 - 1550 | Strong |

| N-O (nitro group, symmetric stretch) | ~ 1330 - 1370 | Strong |

| C=O (amide carbonyl) | ~ 1680 - 1720 | Strong |

| C=N (pyrazolinone ring) | ~ 1590 - 1620 | Medium |

| C-O-C (ether stretch) | ~ 1050 - 1150 | Strong |

| C-H (aromatic) | ~ 3000 - 3100 | Medium |

| C-H (aliphatic) | ~ 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of N-aryl pyrazolinones with a nitro group is expected to follow characteristic pathways.[4][5]

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 249. Key fragmentation pathways would likely involve:

-

Loss of the nitro group: [M - NO₂]⁺ at m/z 203.

-

Cleavage of the ethoxy group: Loss of an ethyl radical ([M - C₂H₅]⁺ at m/z 220) or ethylene ([M - C₂H₄]⁺ at m/z 221).

-

Fragmentation of the pyrazolinone ring: This can lead to a variety of smaller fragments, including the 4-nitrophenyl cation at m/z 122.

Caption: Predicted major fragmentation pathways.

Chemical Reactivity

The chemical reactivity of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is governed by the interplay of its functional groups.

-

The Pyrazolinone Ring: The methylene group at the C4 position is acidic and can be deprotonated by a base, allowing for various electrophilic substitution reactions such as alkylation, acylation, and condensation with aldehydes and ketones.

-

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a wide range of possibilities for further derivatization, including diazotization and coupling reactions, or the formation of amides and sulfonamides. This makes the title compound a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

-

The Ethoxy Group: The ethoxy group is generally stable under most reaction conditions but can be cleaved under harsh acidic or basic conditions.

Potential Applications

Derivatives of pyrazolin-5-one are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-nitrophenyl moiety in 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one suggests potential for applications in medicinal chemistry, as the nitro group can be a key pharmacophore or a handle for further molecular modifications. Furthermore, the conjugated system and the presence of donor and acceptor groups suggest potential applications in the field of materials science, particularly in the development of dyes and nonlinear optical materials.

Conclusion

3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a multifaceted heterocyclic compound with a rich chemical profile. Its synthesis is straightforward, and its structure offers multiple sites for chemical modification. The spectroscopic and physicochemical properties detailed in this guide provide a foundational understanding for researchers working with this molecule. The potential for derivatization, particularly through reactions involving the active methylene group and the nitro group, positions this compound as a valuable building block for the discovery of new chemical entities with diverse applications. Further experimental investigation is warranted to fully explore the therapeutic and material science potential of this promising pyrazolinone derivative.

References

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Molecules.

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules.

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances.

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). Magnetic Resonance in Chemistry.

- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). IntechOpen.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.

- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Deriv

- Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. (n.d.). Turkish Journal of Chemistry.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (n.d.).

- 5-Methyl-1-(4-nitro-phenyl)-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Chemistry – A European Journal.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Mass spectrometric study of some pyrazoline derivatives. (n.d.).

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). Molecules.

- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.).

- Mass Spectrometry - Fragmentation P

- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal of Chemistry.

- Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry.

- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.

- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. (n.d.). Gutenberg Open Science.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances.

- Tautomers of 3-methyl-5-pyrazolone. (2023). Reddit.

- Synthesis of 4-Arylallylidenepyrazolone Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 3-ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazolin-5-ones are a well-established pharmacophore, forming the core of several commercial drugs.[1][2] This document delves into the nuanced physicochemical properties, primary synthetic pathways, and diverse biological activities associated with this specific scaffold. We will explore its structural characteristics, including tautomerism, and detail the spectroscopic techniques essential for its characterization. Furthermore, this guide synthesizes current research on the anti-inflammatory, antimicrobial, and anticancer properties of related pyrazolone derivatives, providing field-proven insights into experimental design and interpretation. Detailed protocols for synthesis and biological evaluation are provided to enable researchers and drug development professionals to practically engage with this promising class of molecules.

Introduction: The Pyrazolin-5-one Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing five-membered rings like pyrazole and its analogues representing a particularly fruitful area of research.[2][3] The pyrazolin-5-one core is a privileged scaffold found in numerous biologically active molecules.[1][4] Its synthetic accessibility and the ability to readily modify its substitution pattern have made it a cornerstone in the development of therapeutics. Notable examples of drugs containing this moiety include the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the analgesic Metamizole, highlighting the scaffold's clinical relevance.[1][4]

This guide focuses specifically on derivatives of 3-ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one . The inclusion of the 1-(4-nitrophenyl) group is a strategic design choice, as the nitroaromatic moiety is known to be a key feature in various bioactive compounds, often contributing to antimicrobial or cytotoxic effects. The 3-ethoxy group influences the molecule's electronics and lipophilicity. Understanding the interplay between these structural features is critical to harnessing the therapeutic potential of this compound class.

Physicochemical Properties and Structural Elucidation

The core structure of 3-ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is defined by a five-membered ring with two adjacent nitrogen atoms, an ethoxy group at position 3, a carbonyl group at position 5, and a 4-nitrophenyl substituent on one of the ring nitrogens.[5][6][7]

Tautomerism

A critical feature of pyrazolin-5-ones is their existence in multiple tautomeric forms (CH, OH, and NH forms), with the equilibrium between them influenced by the solvent, pH, and the nature of the substituents.[4][8] This tautomerism is not merely a chemical curiosity; it directly impacts the molecule's reactivity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[8] The predominant tautomeric form dictates which atoms can act as hydrogen bond donors or acceptors, a crucial factor in ligand-receptor binding.

Spectroscopic Characterization

Unambiguous structural confirmation of synthesized derivatives is paramount. A combination of spectroscopic methods is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment. Expected signals would include aromatic protons from the nitrophenyl ring, methylene and methyl protons from the ethoxy group, and protons on the pyrazolinone ring itself.[9][10] The chemical shifts and coupling patterns are diagnostic for the specific substitution and tautomeric form.

-

¹³C-NMR: Reveals the carbon skeleton of the molecule. Key signals include the carbonyl carbon (C=O) typically found downfield (~170 ppm), and carbons of the aromatic ring and the pyrazolinone core.[9]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. Other characteristic peaks include C=N stretching, aromatic C-H stretching, and signals for the nitro group (NO₂).[9][11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure. The molecular ion peak (M+) should correspond to the calculated molecular weight of the derivative.[9]

Synthesis Strategies

Pyrazolin-5-one derivatives are typically synthesized through a cyclocondensation reaction. The most common and efficient route involves the reaction of a β-ketoester with a substituted hydrazine.[2][8] For the target scaffold, this involves the condensation of diethyl ethoxymalonate (or a similar precursor) with 4-nitrophenylhydrazine.

The choice of solvent and catalyst is critical for optimizing reaction yield and purity. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the cyclization and dehydration mechanism.

Below is a generalized reaction scheme visualized using Graphviz.

Table 1: Representative COX Inhibitory Activity of Structurally Related Pyrazole Derivatives

| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrazole-pyridazine hybrids | >100 | 1.15 - 1.50 | 8.31 - 9.56 | [12] |

| 1,5-Diarylpyrazole analogues | 45.23 - 204.51 | 1.79 - 9.63 | 65.75 - 72.73 | [13] |

| Pyrazolo[3,4-d]pyrimidines | >100 | 2.15 - 15.64 | >6.4 - >46.5 | [14] |

Note: Data are for related pyrazole structures, not the specific title compound, and are presented to illustrate the potential of the pharmacophore. The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).

Antimicrobial Properties

Infectious diseases remain a major global health challenge, necessitating the discovery of new antimicrobial agents to combat rising drug resistance. [11]Pyrazoline derivatives have consistently been reported to possess significant antibacterial and antifungal activities. [15][16][17]The electron-rich nature of the pyrazoline ring is thought to contribute to its wide range of biological effects. [15][17] The mechanism of action can vary, but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of a nitroaromatic group, as in the 1-(4-nitrophenyl) moiety, is a well-known strategy in antimicrobial drug design, potentially enhancing the compound's efficacy.

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazoline Derivatives

| Compound Class | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

|---|---|---|---|---|---|

| 2-Pyrazoline Derivatives | 64 | >128 | 64 | 64 | [15] |

| Substituted Pyrazolines | >100 | 3.12 | 1.5 | 0.83 | [16] |

| Pyrazolines with amide moiety | 125 | 250 | 62.5 | 125 | [11] |

Note: MIC (Minimum Inhibitory Concentration) values are for various pyrazoline derivatives and illustrate the general antimicrobial potential of the scaffold.

Anticancer and Cytotoxic Activity

The search for novel, more effective, and less toxic anticancer agents is a primary focus of modern drug discovery. Pyrazoline and pyrazole derivatives have demonstrated significant potential as anticancer compounds. [18][19][20]Their cytotoxic effects are often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as those involving Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases. [19][20] For instance, studies on pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety—a group known for its tubulin-destabilizing effects—have shown potent activity against breast cancer cell lines. [18]Other work has identified pyrazoline-carboxamide analogues with sub-micromolar potency against the MCF-7 breast cancer cell line, comparable to the standard drug Adriamycin. [21]The 1-(4-nitrophenyl) substituent can also contribute to cytotoxicity, making this class of compounds particularly interesting for oncological research.

Key Experimental Protocols

The following protocols are generalized methodologies based on common practices reported in the literature and are intended as a starting point for laboratory investigation.

Protocol: Synthesis of a 1-(4-nitrophenyl)-pyrazolin-5-one Derivative

-

Reaction Setup: To a solution of 4-nitrophenylhydrazine (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask, add the appropriate β-ketoester (e.g., diethyl ethoxymalonate, 10.5 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours. [22]4. Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolin-5-one derivative.

-

Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and MS to confirm its structure and purity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX enzymes.

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound dilution (or DMSO for control), and pre-incubate for 15 minutes at 25 °C.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

-

Quantification: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX converts PGH₂ and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a plate reader at a specific wavelength (e.g., 590-620 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis. [12][13]

Conclusion and Future Directions

The 3-ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. The wealth of literature on related pyrazolone derivatives strongly suggests potential for potent and selective biological activity, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties to optimize potency and selectivity while minimizing toxicity.

Future research should focus on synthesizing a focused library of derivatives with variations at different positions of the pyrazolone and phenyl rings. Systematic screening of these compounds against a broad panel of biological targets, including specific microbial strains, cancer cell lines, and key enzymes like COX-2, will be crucial. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their targets, guiding the rational design of next-generation derivatives with enhanced therapeutic profiles.

References

-

Evranos Aksoz B., Gurpinar S.S., Eryilmaz M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turk. J. Pharm. Sci., 17, 500–505. [Link]

-

Sarkar, B. K., Patel, R., & Bhadoriya, U. (2011). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 1(5), 243-250. [Link]

-

Özdemir, A., et al. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Marmara Pharmaceutical Journal, 19(2), 107-113. [Link]

-

Kumar, V., & Gupta, S. (2013). Antimicrobial and anthelmintic activity of pyrazolin-5-one derivatives. ResearchGate. [Link]

-

Hassan, R. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 12(43), 28235-28252. [Link]

-

Sanna, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. [Link]

-

Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3847–3863. [Link]

-

Anwer, K. E., et al. (2022). In vitro 5-LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. ResearchGate. [Link]

-

Abdellatif, K. R., et al. (2016). Synthesis, Cyclooxygenase Inhibition, Anti-Inflammatory Evaluation and Ulcerogenic Liability of New 1-phenylpyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 349(12), 924-934. [Link]

-

Ferorelli, S., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 27(24), 8829. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. equation-chem.com. [Link]

-

Matrix Fine Chemicals. 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. matrix-fine-chemicals.com. [Link]

-

Husain, A., et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, A. Der Pharma Chemica, 8(19), 30-38. [Link]

-

Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1068-1081. [Link]

-

Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 14(1), 1-13. [Link]

-

Herrera, A., et al. (2018). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2018(2), M988. [Link]

-

Kumar, V., et al. (2013). Biological Activities of Pyrazoline Derivatives-A Recent Development. Recent Patents on Anti-Infective Drug Discovery, 8(1), 57-70. [Link]

-

Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071. [Link]

-

Mohammed, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4887. [Link]

-

Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(42), 10444-10459. [Link]

-

PubChemLite. 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-. pubchemlite.org. [Link]

-

Kumar, A., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

-

Akaho, E., et al. (1998). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 46(10), 1549-1556. [Link]

-

Kumar, V., & Aggarwal, M. (2014). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 6(12), 809-823. [Link]

-

Chahboun, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, D., et al. (2018). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. Chemical & Pharmaceutical Bulletin, 66(4), 425-431. [Link]

-

Devi, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3747. [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10. [Link]

-

Iovu, M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7799. [Link]

-

Hassan, A. H. (2014). SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. [Link]

-

Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

-

Gorod, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6689. [Link]

-

CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. commonchemistry.cas.org. [Link]

-

Metwally, M. A., et al. (2013). Synthesis, Spectroscopic Studies and Technical Evaluation of Novel Disazo Disperse Dyes Derived from 3-(2-hydroxyphenyl)-2-pyrazolin-5-ones for Dyeing Polyester Fabrics. ResearchGate. [Link]

-

Jung, J. C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. equationchemical.com [equationchemical.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. PubChemLite - 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)- (C11H11N3O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japer.in [japer.in]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. japsonline.com [japsonline.com]

- 20. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thieme-connect.de [thieme-connect.de]

- 22. ijcmas.com [ijcmas.com]

Navigating the Unexplored Therapeutic Potential of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one: Acknowledging the Knowledge Gap

A Note to the Research Community:

Extensive literature searches for the biological activity of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one have revealed a significant gap in the current scientific understanding of this specific molecule. While the synthesis and characterization of this compound have been documented, its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities, remain largely unexplored and unreported in peer-reviewed literature.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current lack of available data on the biological activities of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one. Secondly, it provides a foundational overview of the well-established and diverse biological activities of the broader pyrazolinone class of compounds. This is intended to offer a conceptual framework for researchers and drug development professionals who may be interested in investigating the potential of this specific, yet uncharacterized, molecule.

The information presented herein on pyrazolinone derivatives is intended to be illustrative of the potential avenues of research for 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one and should not be interpreted as direct evidence of its specific biological profile.

The Pyrazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolinone ring system is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of a wide range of therapeutic agents with diverse pharmacological activities.

General Biological Activities of Pyrazolinone Derivatives:

-

Antimicrobial Activity: Many pyrazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. The proposed mechanisms often involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

-

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazolinones are well-documented, with some derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

-

Anticancer Activity: A growing body of evidence suggests that certain pyrazolinone derivatives possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

A Call to Action: Charting the Unexplored Territory

The absence of biological data for 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one represents a clear opportunity for novel research. The established therapeutic potential of the pyrazolinone scaffold provides a strong rationale for the systematic investigation of this specific derivative.

Future research endeavors should focus on a comprehensive screening of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one for a range of biological activities. This would involve a battery of in vitro assays to assess its antimicrobial, anti-inflammatory, and anticancer properties. Promising initial findings would then warrant further investigation through in vivo studies and mechanistic elucidation.

The scientific community is encouraged to undertake these investigations to unlock the potential of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one and contribute to the development of new therapeutic agents.

spectroscopic analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one

Foreword: Decoding the Molecular Signature

In the landscape of modern drug discovery and materials science, pyrazolone derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and applications as dyes and pigments.[1][2] The compound 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one is a member of this versatile class, incorporating a pharmacologically significant nitrophenyl group and an ethoxy moiety that modulates its electronic and steric properties.

This guide provides a comprehensive, multi-technique spectroscopic analysis of this target molecule. As application scientists, our goal is not merely to present data but to illuminate the process of structural elucidation. We will explore the causality behind our analytical choices, demonstrating how each spectroscopic method provides a unique and complementary piece of the structural puzzle. The protocols herein are designed as self-validating systems, where the congruence of data from UV-Vis, FT-IR, NMR, and Mass Spectrometry builds an unassailable case for the compound's identity and predominant tautomeric form.

The Structural Foundation: Tautomerism in Pyrazolin-5-ones

Before delving into instrumental analysis, we must address the core chemical nature of pyrazolin-5-ones: their existence as an equilibrium of tautomeric forms.[1][3] The unique arrangement of atoms in the pyrazolone ring allows for proton migration, resulting in three potential isomers: the CH-form (a ketone), the OH-form (an aromatic phenol-like structure), and the NH-form.

The specific substituents on the ring heavily influence which tautomer predominates in a given state (solid or solution) and solvent.[3][4] For 3-Ethoxy-1-(4-nitrophenyl)-2-pyrazolin-5-one, the electron-withdrawing nature of the N1-nitrophenyl group and the electron-donating ethoxy group at C3 are key determinants. Throughout our analysis, a primary objective will be to use the spectroscopic evidence to identify the dominant tautomer.

Caption: Figure 1: Potential tautomeric equilibria for the pyrazolone core.

The Overall Analytical Workflow

A robust characterization relies on a synergistic analytical approach. No single technique provides a complete picture. Our workflow is designed to move from broad electronic properties to specific functional group identification, detailed atomic connectivity, and finally, molecular mass and fragmentation confirmation.

Caption: Figure 2: A logical workflow for comprehensive structural elucidation.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Rationale

UV-Vis spectroscopy is our first step for confirming the successful synthesis of the extended π-conjugated system. The chromophore, encompassing the nitrophenyl ring and the pyrazolone system, is expected to produce characteristic absorption bands corresponding to π → π* transitions. The position and intensity of the absorption maximum (λ_max) are sensitive to the electronic environment and can offer initial clues about the molecular structure.[5][6]

Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble, such as acetonitrile or ethanol.

-

Stock Solution Preparation: Accurately prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.

-

Serial Dilution: Perform a serial dilution to obtain a working solution with a concentration of ~10⁻⁵ M. The goal is to achieve an absorbance reading between 0.5 and 1.0 for optimal accuracy.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the sample spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Data Interpretation and Summary

The spectrum is expected to show strong absorption bands characteristic of the conjugated system. The high-energy band below 300 nm can be attributed to the phenyl ring, while a lower-energy, more intense band is expected at longer wavelengths due to the extended conjugation of the entire molecule.[6][7] The nitro group, being a strong electron-withdrawing group, significantly influences these transitions.

| Parameter | Expected Value | Assignment |

| λ_max 1 | ~260-280 nm | π → π* (Phenyl Ring) |

| λ_max 2 | ~380-420 nm | π → π* (Extended Conjugated System) |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | High intensity confirms π → π* transition |

Table 1: Predicted UV-Vis Spectroscopic Data in Ethanol.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale

FT-IR spectroscopy is a rapid and powerful tool for identifying the specific functional groups present in the molecule. Crucially, it provides strong evidence for discerning the dominant tautomeric form. The presence or absence of a strong carbonyl (C=O) absorption is the most telling feature.[8] In the CH-form, a distinct C=O stretch is expected, whereas in the OH-form, this would be replaced by a broad O-H stretch and a C=N absorption at a different frequency.[2][9]

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small, solvent-free, crystalline sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: With the ATR anvil disengaged, run a background scan to capture the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

Data Interpretation and Summary

The analysis of the FT-IR spectrum focuses on several key regions. The presence of a strong peak around 1710 cm⁻¹ would be compelling evidence for the C=O group of the CH-keto tautomer. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy and CH₂ groups appear just below 3000 cm⁻¹. The nitro group provides two very strong, characteristic bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |

| ~3100 | Medium | Aromatic C-H Stretch | Confirms nitrophenyl group |

| ~2980, ~2940 | Medium | Aliphatic C-H Stretch | Confirms ethoxy and CH₂ groups |

| ~1710 | Strong | C=O Stretch (Amide/Ketone) | Key indicator of the CH-keto tautomer |

| ~1600 | Strong | C=N / C=C Stretch | Pyrazolone and aromatic ring vibrations |

| ~1520 & ~1340 | Very Strong | Asymmetric & Symmetric NO₂ Stretch | Confirms nitro group presence |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Confirms ethoxy ether linkage |

Table 2: Predicted Principal FT-IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. ¹H NMR will reveal the proton framework, including the characteristic signals of the ethoxy group and the substitution pattern of the aromatic ring. ¹³C NMR will confirm the carbon skeleton. The chemical shifts of the pyrazolone ring protons and carbons are particularly diagnostic of the tautomeric form and electronic environment.[10][11]

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information. The ethoxy group will present as a classic triplet (CH₃) and quartet (OCH₂). The 4-nitrophenyl group, due to the strong electronic influence of the nitro group, will appear as a distinct AA'BB' system (two doublets). The protons on the pyrazolone ring are highly diagnostic. For the expected CH-tautomer, a singlet for the CH₂ group at position 4 is anticipated.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~1.45 | Triplet | 3H | ~7.0 | -O-CH₂-CH₃ |

| ~3.50 | Singlet | 2H | - | Pyrazolone CH₂ (Position 4) |

| ~4.50 | Quartet | 2H | ~7.0 | -O-CH₂ -CH₃ |

| ~8.10 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -N) |

| ~8.35 | Doublet | 2H | ~9.0 | Aromatic H (ortho to -NO₂) |

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of the carbonyl carbon (C5) is a key identifier for the keto tautomer, expected to be significantly downfield (>160 ppm).

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-C H₃ |

| ~40 | Pyrazolone C H₂ (Position 4) |

| ~65 | -O-C H₂-CH₃ |

| ~118 | Aromatic CH (ortho to -N) |

| ~125 | Aromatic CH (ortho to -NO₂) |

| ~145 | Aromatic C (ipso-N) |

| ~148 | Aromatic C (ipso-NO₂) |

| ~160 | Pyrazolone C 3-OEt |

| ~170 | Pyrazolone C 5=O |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃).

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as the final confirmation of the molecular formula and offers corroborating evidence for the proposed structure. We will use Electron Ionization (EI) for its ability to induce reproducible fragmentation.

Experimental Protocol (Direct Infusion - EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Ionization: Introduce the sample into the EI source, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Summary

The molecular formula C₁₁H₁₁N₃O₄ corresponds to a molecular weight of 249.226 g/mol .[12] The mass spectrum should show a clear molecular ion peak (M⁺˙) at m/z 249. The fragmentation pattern can be predicted based on the stability of the resulting fragments. Common losses would include the ethoxy group, the nitro group, and cleavage of the pyrazolone ring.

Caption: Figure 3: A plausible fragmentation pathway for the target molecule under EI-MS.

| m/z | Proposed Fragment | Identity |

| 249 | [C₁₁H₁₁N₃O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 204 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 203 | [M - NO₂]⁺ | Loss of nitro radical |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 90 | [C₆H₄N]⁺ | Phenylnitrene radical cation |

Table 5: Predicted Major Fragments in the EI Mass Spectrum.

Conclusion

The is a textbook example of synergistic, multi-technique characterization. UV-Vis spectroscopy confirms the conjugated electronic system. FT-IR provides definitive evidence of key functional groups, strongly indicating the predominance of the CH-keto tautomer through the intense carbonyl absorption around 1710 cm⁻¹. High-field ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular skeleton, confirming the connectivity of all atoms. Finally, mass spectrometry validates the molecular formula with the molecular ion at m/z 249 and provides fragmentation data consistent with the proposed structure. The confluence of these results provides a high-confidence structural assignment essential for further research and development.

References

-

Claramunt, R. M., et al. (2008). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Arkivoc. Available at: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Bala, S., et al. (2014). UV-Visible absorption and fluorescence emission of pyrazoline derivatives 1a–1d in acetonitrile solvent. RSC Advances. Available at: [Link]

-

SpectraBase. (n.d.). 1H NMR of 3-ETHOXY-1-PHENYL-4-{{[(3-PYRIDYL)METHYL]AMINO}METHYLENE}-2-PYRAZOLIN-5-ONE. Wiley. Available at: [Link]

-

Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]

-

Stadler, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Arkivoc. Available at: [Link]

-

More, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

-

Kumar, A., et al. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Santos, M. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

-

Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

-

Bhalla, V., et al. (2018). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Liu, Y., et al. (2023). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron. Available at: [Link]

-

Jonušis, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

-

PubChemLite. (n.d.). 3h-pyrazol-3-one, 5-ethoxy-2,4-dihydro-2-(4-nitrophenyl)-. Université du Luxembourg. Available at: [Link]

-

Enders, D., et al. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available at: [Link]

-

Vorotnikov, Y. A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]

-

Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 3-ETHOXY-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE. Matrix Fine Chemicals. Available at: [Link]

-

Kakarla, R. K., & Rani, B. S. (2015). Synthesis and Structural Elucidation of Some Pyrazolin-5-Ones. Semantic Scholar. Available at: [Link]

-

Akerman, M. P., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules. Available at: [Link]

-

Trogdon, J. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

-

NIST. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. NIST WebBook. Available at: [Link]

-

Li, Y., et al. (2013). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). ResearchGate. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

-

De-Ruiter, J., et al. (2017). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Science International. Available at: [Link]

-

mzCloud. (2015). 3 Amino 1 phenyl 2 pyrazolin 5 one. mzCloud. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Tautomerism in the 5-pyrazolone series / Tetrahedron, 1965 [sci-hub.box]

- 9. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

The Multifaceted Mechanisms of Action of Nitrophenyl-Substituted Pyrazolones: A Technical Guide for Researchers

Introduction: The Versatility of the Pyrazolone Scaffold

Pyrazolone derivatives have long been a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a nitrophenyl substituent to this privileged scaffold gives rise to a class of compounds with potent and diverse mechanisms of action, positioning them as compelling candidates for drug discovery and development. These molecules have shown significant promise as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. This in-depth guide provides a technical exploration of the core mechanisms through which nitrophenyl-substituted pyrazolones exert their therapeutic effects, with a focus on their roles as inhibitors of cyclooxygenase (COX) enzymes and topoisomerases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular interactions and cellular consequences of this important class of compounds.

I. Anti-inflammatory Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary and well-documented mechanism of action for a subset of nitrophenyl-substituted pyrazolones is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial as it mitigates the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which is responsible for gastric cytoprotection[1][2].

Molecular Interaction with the COX-2 Active Site

Molecular docking studies have elucidated the key interactions between nitrophenyl-substituted pyrazolones and the COX-2 active site. The pyrazole core acts as a central scaffold, positioning the substituted phenyl rings in a V-shape that fits snugly within the enzyme's binding pocket. The nitrophenyl group, in concert with other substituents, plays a critical role in this interaction.[3]

The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the molecule, potentially enhancing interactions with amino acid residues in the active site. Furthermore, the nitro group itself can participate in hydrogen bonding, contributing to the stability of the ligand-enzyme complex[4][5]. For pyrazolone derivatives that also contain a sulfonamide moiety, this group is crucial for COX-2 selectivity, as it binds to a hydrophilic side pocket present in COX-2 but not in COX-1[6]. This interaction often involves hydrogen bonding with key residues such as His90, Arg513, and Phe518[3].

Downstream Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 directly impacts the prostaglandin synthesis pathway. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2)[1][7]. PGH2 is then converted by downstream synthases into various prostaglandins, including PGE2, which are potent mediators of inflammation, pain, and fever[8]. By blocking the action of COX-2, nitrophenyl-substituted pyrazolones prevent the production of these pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory effects[1].

II. Anticancer Activity: Targeting DNA Topoisomerases

A distinct and equally significant mechanism of action for another subset of nitrophenyl-substituted pyrazolones is their ability to function as topoisomerase inhibitors, leading to cancer cell death. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks[9][10].

Inhibition of Topoisomerase II: A "Poisonous" Interaction

Many nitrophenyl-substituted pyrazolone anticancer agents act as topoisomerase II "poisons." They do not inhibit the enzyme's initial DNA cleavage activity but rather stabilize the transient "cleavable complex," in which topoisomerase II is covalently bound to the 5'-ends of the broken DNA[11][12]. This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks. These breaks are highly cytotoxic and trigger a DNA damage response, ultimately leading to apoptosis[13][14][15]. The planar structure of the pyrazolone and its aromatic substituents, including the nitrophenyl ring, is thought to facilitate intercalation at the DNA-enzyme interface, stabilizing the cleavable complex[10].

Downstream Signaling: The DNA Damage Response and Apoptotic Cascade

The accumulation of DNA double-strand breaks induced by topoisomerase II inhibition activates a complex cellular signaling network known as the DNA Damage Response (DDR)[12][16]. Sensor proteins like the MRN complex recognize the DNA breaks and recruit and activate the ATM kinase. ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53[13][16].

Activation of this pathway can lead to cell cycle arrest, providing time for DNA repair. However, in cancer cells with extensive DNA damage and often compromised checkpoint functions, the DDR overwhelmingly triggers apoptosis[17]. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of p53 can upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, with caspase-9 as the initiator and caspase-3 as the executioner caspase, culminating in the dismantling of the cell[13][14][18].

III. Other Notable Mechanisms of Action

Beyond COX and topoisomerase inhibition, nitrophenyl-substituted pyrazolones have been shown to interact with a variety of other biological targets, highlighting their therapeutic versatility.

-

Xanthine Oxidase Inhibition: Some derivatives exhibit potent inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid. This mechanism is relevant for their potential use in treating gout and as anticancer agents, as xanthine oxidase activity has been linked to cancer cell proliferation[14][19].

-

PI3K/Akt/mTOR Pathway Inhibition: Certain pyrazolone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[19][20][21][22][23].

-

Antioxidant Activity: The pyrazolone ring itself can act as a radical scavenger. This intrinsic antioxidant property, modulated by the nitrophenyl substituent, can contribute to the overall therapeutic effect, particularly in diseases with an oxidative stress component.

IV. Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

A. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test compounds against the COX-2 enzyme.

1. Materials and Reagents:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

2. Assay Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.

-

Add various concentrations of the nitrophenyl-substituted pyrazolone test compounds or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. In Vitro Topoisomerase II DNA Decatenation Assay

This protocol is used to assess the ability of test compounds to inhibit the decatenation activity of topoisomerase II.

1. Materials and Reagents:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA) (catenated substrate)

-

ATP

-

Topo II reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Stop buffer (containing SDS, bromophenol blue, and glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide

-

Test compounds (dissolved in DMSO)

2. Assay Procedure:

-

Set up reaction tubes on ice. To each tube, add the Topo II reaction buffer, ATP, and kDNA.

-

Add various concentrations of the nitrophenyl-substituted pyrazolone test compounds or vehicle control (DMSO) to the respective tubes.

-

Initiate the reaction by adding the topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the catenated and decatenated DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Assess the inhibitory activity by observing the reduction in the amount of decatenated DNA in the presence of the test compound compared to the control.

V. Conclusion and Future Directions

Nitrophenyl-substituted pyrazolones represent a rich and versatile class of compounds with significant therapeutic potential. Their ability to selectively inhibit key enzymes such as COX-2 and topoisomerase II underscores their importance in the development of novel anti-inflammatory and anticancer agents. The structure-activity relationship studies consistently highlight the crucial role of the nitrophenyl moiety in modulating the biological activity of these compounds. Future research should focus on further elucidating the nuanced molecular interactions between these compounds and their targets, exploring their potential against other disease-relevant enzymes, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical realities. The in-depth understanding of their mechanisms of action provided in this guide serves as a foundation for the rational design and development of the next generation of pyrazolone-based therapeutics.

References

- Sordet, O., Khan, Q. A., & Pommier, Y. (2003). Apoptosis induced by topoisomerase inhibitors. Current medicinal chemistry. Anti-cancer agents, 3(4), 271–290.

- Jawaid, T., Kamal, M., & Singh, O. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. ACS Omega, 5(33), 20977–20986.

- Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., & Al-Shaalan, N. H. (2015). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 20(9), 15684–15714.

- Pommier, Y. (2009). DNA topoisomerase I inhibitors: chemistry, biology, and interfacial inhibition. Chemical reviews, 109(7), 2894–2902.

- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., & Kurzrock, R. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of clinical oncology, 32(1), 5–14.

- Sordet, O., Khan, Q. A., & Pommier, Y. (2003). Apoptosis Induced by Topoisomerase Inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents, 3(4), 271-290.

- PatSnap. (2024). What are Prostaglandin synthases inhibitors and how do they work?.

- Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3481–3495.

- Asbela, W., & Firempong, M. A. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Journal of chemistry, 2018, 5105847.

- Ganesan, K., Xu, B., & Aggarwal, B. B. (2021).

- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Nature reviews. Clinical oncology, 2(10), 501–510.

- Ricciotti, E., & FitzGerald, G. A. (2011). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1.

- Abdel-Aziz, A. A., El-Sayed, M. A., & Abdel-Hafez, A. A. (2021).

- BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.

- Slattery, M. L., Lundgreen, A., & Wolff, R. K. (2012). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which....

- Shalini, S., Dorstyn, L., Nedjic, J., & Kumar, S. (2015). Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis.

- Inspiralis. (n.d.).

- National Institutes of Health. (n.d.). Topoisomerase Assays. PMC.

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. BenchChem.

- Utsugi, T., Aiba, K., & Yabuki, N. (2001). Mechanism of Apoptosis Induced by a New Topoisomerase Inhibitor through the Generation of Hydrogen Peroxide.

- Gettins, P., Givol, D., & Dwek, R. A. (1978). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. The Biochemical journal, 173(3), 755–763.

- Al-Bawab, A. Q., & El-Elimat, T. (2023). The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International journal of molecular sciences, 24(2), 1435.